molecular formula C18H20N4 B2509513 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 877787-00-3

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2509513
CAS No.: 877787-00-3
M. Wt: 292.386
InChI Key: ZKQFIAVYHONUFC-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C18H20N4. It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their high impact and diverse applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, has been widely studied . The main synthesis route allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Antiviral and Antitumor Activities

Compounds including pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential antiviral and antitumor activities. These compounds, particularly when fused with other heterocyclic systems like pyridines and pyrimidines, have shown promising results against viruses such as herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, they exhibited broad-spectrum antitumor activities, with some derivatives demonstrating moderate selectivity towards leukemia cell lines. The investigation into these compounds underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing potential therapeutic agents for viral infections and cancer treatments (El-Subbagh et al., 2000).

Antimicrobial and Anticancer Agents

Further research into pyrazolo[1,5-a]pyrimidine derivatives has led to the development of compounds with significant antimicrobial and anticancer properties. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have shown effectiveness against various microbial strains, highlighting their potential as antimicrobial agents. Moreover, these compounds have been identified as active agents, suggesting their utility in designing new treatments for microbial infections and cancer (Ammar et al., 2004).

Inhibition of CYP3A4 Enzyme

One of the pyrazolo[1,5-a]pyrimidine derivatives, identified as CYP3cide (PF-4981517), has been found to be a potent and specific inhibitor of the human CYP3A4 enzyme. This property is particularly significant in the field of drug metabolism, as CYP3A4 plays a crucial role in the oxidation of xenobiotics, including drugs. CYP3cide's ability to selectively inactivate CYP3A4 offers a valuable tool for investigating the enzyme's role in drug metabolism and for assessing the potential drug-drug interactions mediated by CYP3A4 (Walsky et al., 2012).

Discovery as PI3Kδ Inhibitors

Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential as PI3Kδ inhibitors. These compounds have demonstrated significant anti-proliferative activities against the breast cancer cell line BT-474. Their ability to inhibit PI3Kδ, a lipid kinase involved in various cellular processes, including cell growth and survival, suggests their potential as antitumor agents. This discovery opens new avenues for the development of targeted therapies for cancers that involve PI3Kδ signaling pathways (Guo et al., 2015).

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of its notable interactions is with adenosine monophosphate-activated protein kinase (AMPK), where it acts as an inhibitor . This inhibition affects the AMPK/mTOR (mammalian target of rapamycin) pathway, which is vital for cellular energy homeostasis and metabolism . Additionally, this compound has been shown to inhibit bone morphogenetic protein (BMP) signaling, which is essential for embryogenesis and cellular differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In glioma cells, it has been observed to reduce cell viability by inhibiting proliferation and inducing cell death . This compound influences cell signaling pathways, particularly the AMPK and mTOR pathways, leading to alterations in gene expression and cellular metabolism . Furthermore, it promotes neural differentiation in human pluripotent stem cells by inhibiting BMP signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a selective, reversible, and ATP-competitive inhibitor of AMPK, with a Ki value of 109 nM in the presence of 5 μM ATP . This inhibition disrupts the AMPK/mTOR pathway, leading to decreased biosynthesis of proteins and lipids . Additionally, the compound inhibits BMP signaling by binding to BMP receptors, preventing their activation and subsequent downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory effects on AMPK and BMP signaling . Long-term studies have indicated that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and promotion of differentiation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits AMPK and BMP signaling without causing significant toxicity . At higher doses, toxic effects such as necroptosis and autophagy have been observed in glioma cells . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy homeostasis and cellular differentiation. By inhibiting AMPK, it affects pathways that regulate protein and lipid biosynthesis . Additionally, its inhibition of BMP signaling influences pathways involved in cellular differentiation and development . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its cell-permeable nature allows it to effectively reach intracellular targets, including AMPK and BMP receptors . The compound’s distribution within tissues is influenced by its binding affinity to these proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with AMPK and BMP receptors . This localization is facilitated by its cell-permeable properties and potential targeting signals that direct it to specific compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Properties

IUPAC Name

5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-14-12-17(21-10-6-3-7-11-21)22-18(20-14)16(13-19-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQFIAVYHONUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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